![molecular formula C13H10O3 B045581 4-Phenoxybenzoic acid CAS No. 2215-77-2](/img/structure/B45581.png)
4-Phenoxybenzoic acid
Overview
Description
4-Phenoxybenzoic acid is a compound that can block the DNA binding of the human papillomavirus (HPV) E2 protein . It is used as an intermediate of Sitafloxacin, a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer .
Synthesis Analysis
The synthesis of 4-Phenoxybenzoic acid involves adding diphenyl ether and dichloromethane into a reactor, followed by an anhydrous aluminum trichloride solution . After stirring for 30-50 minutes, acetic anhydride is added, the reactor is heated, and stirring continues . The pH value of the solution is monitored and adjusted by using hydrochloric acid in the preparation process .
Molecular Structure Analysis
The molecular formula of 4-Phenoxybenzoic acid is C13H10O3 . Its average mass is 214.217 Da and its monoisotopic mass is 214.062988 Da .
Chemical Reactions Analysis
The synthesis and preparation process of 4-Phenoxybenzoic acid involves an acylation reaction . This involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor, stirring, adding acetic anhydride after stirring for 30-50min, heating the reactor, and continuously stirring .
Physical And Chemical Properties Analysis
4-Phenoxybenzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 364.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.4±3.0 kJ/mol and its flash point is 141.7±16.7 °C .
Scientific Research Applications
Chemical Structure and Properties
4-Phenoxybenzoic acid is a chemical compound with the formula C13H10O3 . It has a molecular weight of 214.2167 . It is also known by other names such as Benzoic acid, p-phenoxy-, p-Phenoxybenzoic acid, Diphenyl ether 4-carboxylic acid .
DNA Binding Blocker
One of the significant applications of 4-Phenoxybenzoic acid is that it can block DNA binding of the human papillomavirus (HPV) E2 protein . This property makes it a potential candidate for research in the treatment of HPV infections.
Intermediate in Drug Synthesis
4-Phenoxybenzoic acid is employed as an intermediate in the synthesis of Sitafloxacin . Sitafloxacin is a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer, a debilitating skin disease caused by Mycobacterium ulcerans .
Research in Antibacterial Treatments
Given its role as an intermediate in the synthesis of Sitafloxacin, 4-Phenoxybenzoic acid is indirectly involved in antibacterial research. Sitafloxacin, the drug synthesized using 4-Phenoxybenzoic acid, is a potent antibiotic, indicating the potential use of 4-Phenoxybenzoic acid in developing new antibacterial treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-phenoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAQFHLUEMJOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062258 | |
Record name | Benzoic acid, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzoic acid | |
CAS RN |
2215-77-2 | |
Record name | 4-Phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2215-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Carboxybiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246039 | |
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Record name | Benzoic acid, 4-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-PHENOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YP1JL5BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 4-Phenoxybenzoic acid in materials science?
A1: 4-Phenoxybenzoic acid serves as a crucial monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBOs) and poly(para-phenyl ether ketone) (p-PEK) [, ]. It can be polymerized in polyphosphoric acid (PPA), reacting with other monomers like 2,2′-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (6FAP) to create PBOs []. These PBOs find use in applications demanding high thermal and chemical stability.
Q2: How does the structure of 4-Phenoxybenzoic acid enable its use in composite materials?
A2: 4-Phenoxybenzoic acid can be electrochemically grafted onto oxidized carbon fibers []. This grafting process enhances the wettability of carbon fibers by matrices like PEK or PEEK, which is essential for developing high-temperature composites with improved interfacial bonding.
Q3: Is there a biological application for 4-Phenoxybenzoic acid?
A3: Yes, research indicates that the soil bacterium Bacillus cereus can transform 4-Phenoxybenzoic acid into its corresponding amide []. This biotransformation process requires the presence of specific amino acids and highlights the potential for microbial degradation of 4-Phenoxybenzoic acid.
Q4: How does the molecular structure of 4-Phenoxybenzoic acid influence its polymerization in PPA?
A4: The carboxylic acid group of 4-Phenoxybenzoic acid plays a critical role in its polymerization in PPA []. This group allows for Friedel-Crafts acylation reactions with other monomers, leading to the formation of high-molecular-weight polymers like hyperbranched polybenzoxazoles.
Q5: Are there alternative synthesis methods for 4-Phenoxybenzoic acid?
A5: Yes, 4-Phenoxybenzoic acid can be synthesized by oxidizing 4-phenoxyacetophenone using sodium hypochlorite in the presence of a phase-transfer catalyst like PEG 400 []. This method offers an alternative to traditional oxidation methods and has been shown to achieve high yields (up to 92%).
Q6: How does 4-Phenoxybenzoic acid contribute to understanding Single-Molecule Magnets (SMMs)?
A6: 4-Phenoxybenzoic acid, specifically its derivative 4-phenoxybenzoic acid, has been used as a ligand in the synthesis of Mn6 SMMs []. By modifying the steric and electronic properties around the Mn6 core, researchers can tune the magnetic properties of these SMMs, leading to a better understanding of magnetostructural correlations.
Q7: Is 4-Phenoxybenzoic acid relevant to agricultural research?
A7: Yes, 4-Phenoxybenzoic acid has been identified as a major metabolite of the fungicide famoxadone []. Studies have investigated its dissipation in vegetables like cucumbers, cherry tomatoes, and courgettes, highlighting its relevance to food safety and environmental monitoring.
Q8: What analytical techniques are commonly employed to study 4-Phenoxybenzoic acid?
A8: Various analytical methods are used to characterize and quantify 4-Phenoxybenzoic acid, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with techniques like mass spectrometry (LC-MS) for separation and detection in complex matrices like vegetables [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and study the polymerization process of 4-Phenoxybenzoic acid-derived polymers [].
- Fourier Transform Infrared (FTIR) Spectroscopy: Employed to identify functional groups and analyze the structure of 4-Phenoxybenzoic acid-based polymers [].
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